molecular formula C17H14F3N3O B1401829 [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311280-04-2

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401829
M. Wt: 333.31 g/mol
InChI Key: SWAZXNFIXLBZEP-UHFFFAOYSA-N
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Description

Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs and are of significant importance in the field of drug discovery .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . There are also metal-free synthetic routes being developed due to the drawbacks associated with metal-catalyzed reactions .


Molecular Structure Analysis

Isoxazoles have a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring allows for various transformations to obtain 1,3-bifunctional derivatives of carbonyl compounds .


Chemical Reactions Analysis

Isoxazolines, which are 4,5-dihydroisoxazoles, can be easily formed as a result of the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . The double bond is more reactive in reactions with nitrile oxides than the triple bond .

Scientific Research Applications

Synthesis and Reactivity

The compound 6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl-dimethyl-amine, due to its structural complexity, finds its relevance in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the study by Vernin et al. explores the reactivity of isoxazolyl radicals in aromatic and heteroaromatic series, providing insights into new pathways for synthesizing substituted isoxazoles, which are crucial intermediates in pharmaceutical chemistry (Vernin, Siv, Treppendahl, & Metzger, 1976). Similarly, Chavva et al. synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with potential anticancer properties, starting from related chemical structures (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).

Catalysis and Synthesis Optimization

The compound's relevance extends to catalysis, as demonstrated by Rahmani et al., who reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, showcasing the role of similar compounds in catalyzed reactions for creating biologically significant structures (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Molecular Structure and Cardioactivity

Compounds with structural similarities have been synthesized and their molecular structures determined, contributing to the understanding of structure-activity relationships, especially in the context of cardiovascular therapeutics. McKenna et al.'s work on 4-isoxazolyldihydropyridines provides an example of how modifications in the molecular structure can influence bioactivity, offering insights for the development of new therapeutic agents (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).

Analytical Method Development

The structural motifs present in 6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl-dimethyl-amine are also significant in analytical chemistry, particularly in the development of methods for detecting heterocyclic amines in biological samples. Busquets et al. explored such methodologies, highlighting the compound's relevance in understanding human exposure to heterocyclic amines through diet (Busquets, Jönsson, Frandsen, Puignou, Galceran, & Skog, 2009).

Environmental and Food Safety

Research on heterocyclic aromatic amines, similar to the compound , has also contributed to environmental and food safety. Studies like that of Gross et al. have quantified the levels of heterocyclic amines in grilled foods, providing essential data for assessing dietary risks and developing guidelines for safer food preparation practices (Gross, Turesky, Fay, Stillwell, Skipper, & Tannenbaum, 1993).

Future Directions

Isoxazoles continue to be an active area of research due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic strategies, potential biological activities, and applications in medicinal chemistry .

properties

IUPAC Name

N,N-dimethyl-6-[4-(1,2-oxazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAZXNFIXLBZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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